

An In-Depth Technical Guide to the Chemical Compound STF-31

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Compound of Interest

Compound Name: *Stf-31*

Cat. No.: *B1681145*

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STF-31 is a small molecule probe that has garnered significant interest within the scientific community for its potent and selective anti-cancer properties. Initially identified for its synthetic lethal interaction with von Hippel-Lindau (VHL) tumor suppressor gene deficiency, its mechanism of action has been a subject of detailed investigation. This technical guide provides a comprehensive overview of the chemical structure, dual mechanism of action, relevant signaling pathways, and experimental protocols associated with **STF-31**.

Chemical Structure and Properties

STF-31 is chemically known as 4-[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Citation(s)
Chemical Name	4-[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide	[1]
Molecular Formula	C23H25N3O3S	[2]
Molecular Weight	423.53 g/mol	[2]
CAS Number	724741-75-7	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[2]

Dual Mechanism of Action: A Tale of Two Targets

STF-31 exhibits a fascinating dual mode of action, functioning as an inhibitor of both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[3] The predominant effect can be concentration-dependent, with GLUT1 inhibition observed at higher concentrations.[3]

1. GLUT1 Inhibition and the Warburg Effect:

Many cancer cells, particularly those with VHL deficiency, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This creates a dependency on high levels of glucose uptake for ATP production and biomass synthesis. The loss of VHL leads to the stabilization of Hypoxia-Inducible Factor (HIF), which in turn upregulates the expression of GLUT1.[4][5][6]

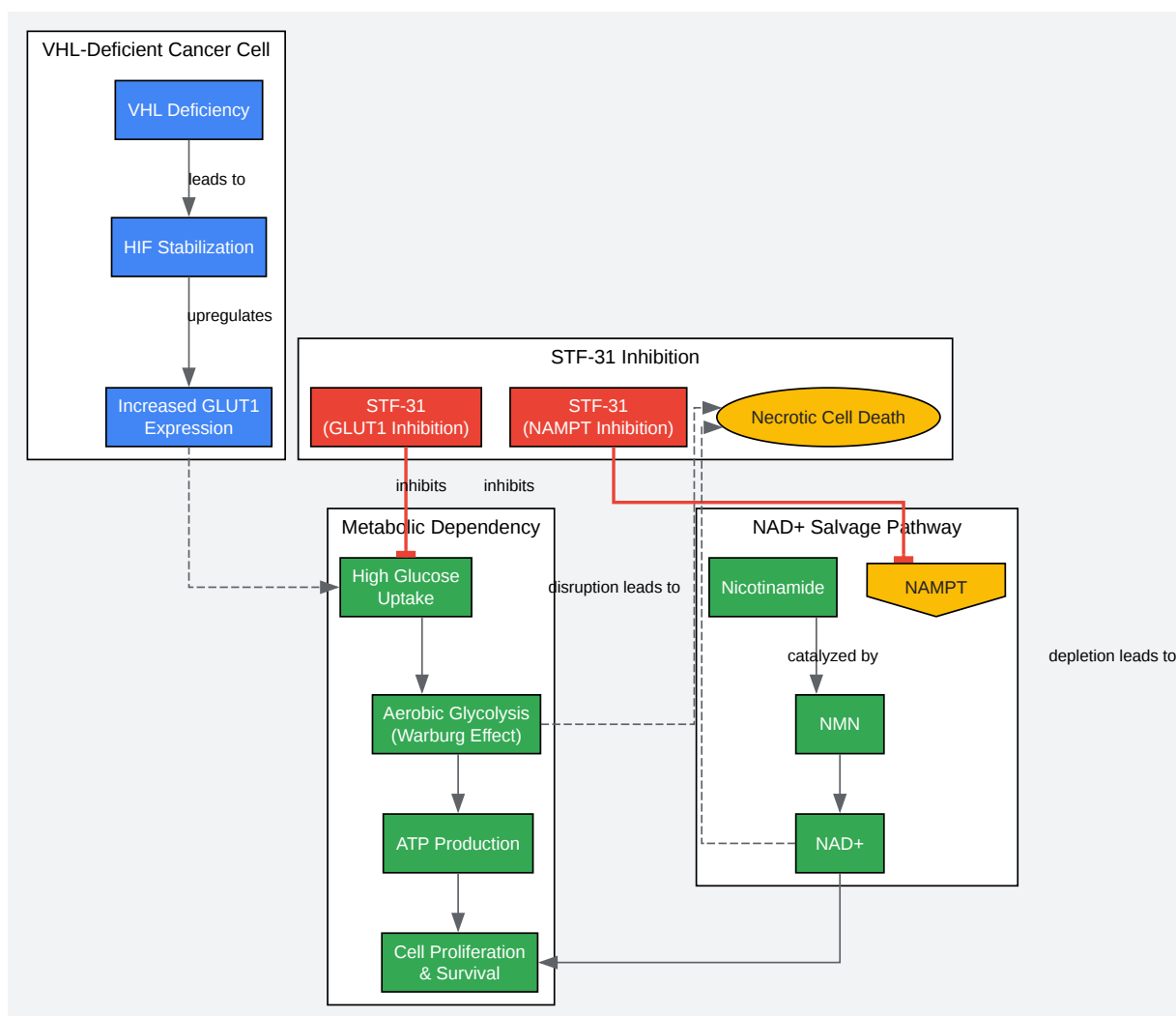
STF-31 directly binds to and inhibits GLUT1, thereby blocking glucose transport into these dependent cancer cells.[6] This targeted inhibition of glucose uptake leads to a significant decrease in glycolysis, lactate production, and ATP levels, ultimately causing necrotic cell death in VHL-deficient renal cell carcinoma (RCC) cells.[2][4] Normal cells, which are less reliant on GLUT1 and can utilize other glucose transporters like GLUT2, are relatively insensitive to **STF-31**'s effects.[4][5][6]

2. NAMPT Inhibition and NAD⁺ Salvage Pathway:

Independently of its effects on glucose transport, **STF-31** also functions as an inhibitor of NAMPT.[7] NAMPT is a critical enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD⁺), a coenzyme essential for numerous cellular redox reactions and signaling processes. By inhibiting NAMPT, **STF-31** depletes the cellular NAD⁺ pool, which is catastrophic for cancer cells with high metabolic rates. The cytotoxicity of **STF-31** through this mechanism can be rescued by providing nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT), or by nicotinamide mononucleotide (NMN) in all cells, confirming its on-target effect on the NAD⁺ salvage pathway.[3]

Affected Signaling and Metabolic Pathways

The dual inhibitory action of **STF-31** has profound effects on cancer cell metabolism and survival. The primary pathways affected are central to cellular bioenergetics.



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STF-31 targets key metabolic vulnerabilities in cancer cells.

Quantitative Data on STF-31 Activity

The inhibitory potency of **STF-31** has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Target	IC50 Value	Cell Line / Context	Citation(s)
GLUT1	1 μ M	Inhibition of glucose uptake in renal carcinoma cells	[8] [9]

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Key Experimental Protocols

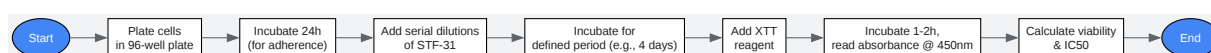
Characterization of **STF-31**'s activity involves a range of in vitro and in vivo experiments. Below are outlines of common methodologies.

1. Cell Viability and Cytotoxicity Assay (XTT Assay)

This assay is used to determine the dose-dependent effect of **STF-31** on cell proliferation and viability.

- Principle: The assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to an orange-colored formazan product, which can be quantified spectrophotometrically.
- Methodology:
 - Cell Plating: Plate cells (e.g., RCC4 and RCC4/VHL) in 96-well plates at a density of approximately 5,000 cells per well.[\[2\]](#)
 - Drug Treatment: After allowing cells to adhere overnight, treat them with serial dilutions of **STF-31** (or DMSO as a vehicle control).[\[2\]](#)
 - Incubation: Incubate the plates for a specified period (e.g., 4 days).[\[2\]](#)

- XTT Addition: Aspirate the media and add XTT solution (e.g., 0.3 mg/ml XTT with 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate) to each well.[2]
- Incubation & Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 450 nm to quantify the formazan product.[2]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using linear interpolation or non-linear regression analysis.[2]



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Workflow for a typical XTT-based cell viability assay.

2. Glucose Uptake Assay

This experiment directly measures the effect of **STF-31** on the cellular uptake of glucose.

- Principle: A radiolabeled glucose analog, such as [³H]-2-deoxyglucose (³H-2DG), is used. Cells take up ³H-2DG via glucose transporters, but it is phosphorylated and trapped inside the cell, allowing for quantification of uptake.
- Methodology:
 - Cell Culture: Grow cells to near confluence in appropriate culture plates.
 - Pre-incubation: Wash cells and pre-incubate them in a glucose-free buffer to starve them of glucose.
 - Inhibitor Treatment: Treat the cells with **STF-31** at various concentrations for a defined period.
 - Glucose Uptake: Initiate glucose uptake by adding ³H-2DG to the buffer for a short period (e.g., 5-10 minutes).

- Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
- Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Normalization: Normalize the radioactive counts to the total protein content in each sample.

3. In Vitro NAMPT Enzyme Activity Assay

This biochemical assay assesses the direct inhibitory effect of **STF-31** on the enzymatic activity of NAMPT.

- Principle: The assay measures the production of NAD⁺ from its precursors, nicotinamide and phosphoribosyl pyrophosphate (PRPP), by recombinant NAMPT. The amount of NAD⁺ produced is then quantified, often using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
- Methodology:
 - Reaction Setup: In a microplate, combine recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of **STF-31**.
 - Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.
 - Detection: Stop the reaction and add a detection reagent containing an enzyme (e.g., alcohol dehydrogenase) that uses NAD⁺ as a cofactor to convert a substrate into a fluorescent or colored product.
 - Measurement: Measure the signal using a plate reader.
 - Analysis: Calculate the percentage of NAMPT inhibition at each **STF-31** concentration and determine the IC₅₀ value.

Conclusion

STF-31 is a powerful chemical probe with a dual mechanism targeting fundamental metabolic pathways that are often dysregulated in cancer. Its ability to inhibit both GLUT1 and NAMPT

makes it a valuable tool for studying cancer metabolism and a promising lead compound for the development of targeted therapeutics, particularly for tumors exhibiting a dependency on aerobic glycolysis. The detailed protocols and understanding of its mode of action outlined in this guide are essential for researchers aiming to leverage **STF-31** in their drug discovery and development efforts.

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